3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide
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Overview
Description
3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with triethoxy groups and a morpholinyl moiety. The molecular formula of this compound is C23H30N2O5, and it has a molecular weight of approximately 414.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-triethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-(2-aminoethyl)morpholine to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide involves its interaction with specific molecular targets. The morpholinyl moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The triethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
3,4,5-triethoxy-N-(4-morpholinyl)benzamide: Similar structure but lacks the oxoethyl linkage.
3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Similar but with a different substitution pattern on the benzamide core.
Uniqueness
3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both triethoxy and morpholinyl groups allows for versatile interactions in various chemical and biological contexts .
Biological Activity
3,4,5-Triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Three ethoxy groups attached to a benzene ring.
- A morpholine ring linked through an oxoethyl chain to a phenyl group.
This unique configuration is believed to contribute to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, particularly in the fields of antitumor , antimicrobial , and anti-inflammatory effects. Below is a summary of findings regarding its biological activity:
Antitumor Activity
- Mechanism of Action : The compound's antitumor effects are largely attributed to its ability to induce apoptosis in cancer cells. It interacts with key proteins involved in cell survival and proliferation.
- Case Study : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 µM to 20 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
- Spectrum of Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Notably, it exhibited higher inhibition zones against Staphylococcus aureus and Escherichia coli.
- Research Findings : In a study assessing antibacterial properties, the compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting promising antibacterial potential .
Anti-inflammatory Effects
- Mechanism : The anti-inflammatory activity is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
- Experimental Evidence : Animal studies indicated a reduction in edema and inflammatory markers when treated with the compound, highlighting its potential for therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that:
- The presence of ethoxy groups enhances solubility and bioavailability.
- The morpholine moiety is crucial for binding affinity to target proteins.
- Variations in the phenyl substituents significantly influence the potency against specific targets .
Data Tables
Properties
IUPAC Name |
3,4,5-triethoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6/c1-4-31-21-16-19(17-22(32-5-2)24(21)33-6-3)25(29)26-20-9-7-18(8-10-20)15-23(28)27-11-13-30-14-12-27/h7-10,16-17H,4-6,11-15H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAKBTARWUPBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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